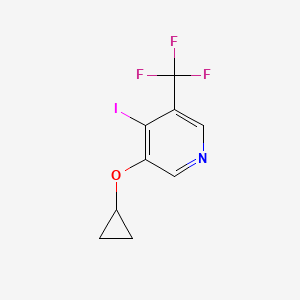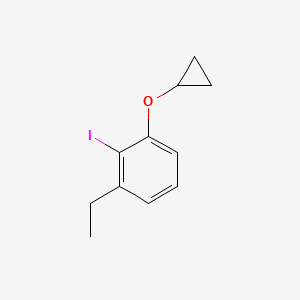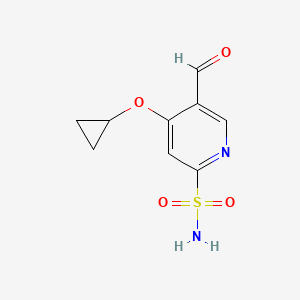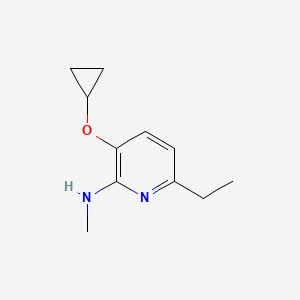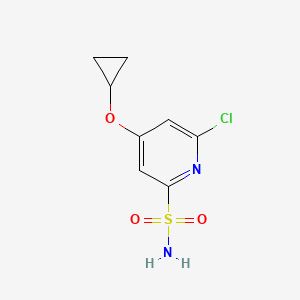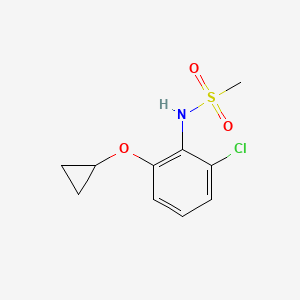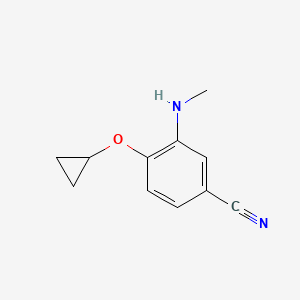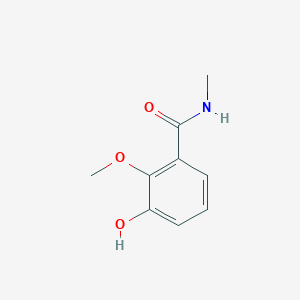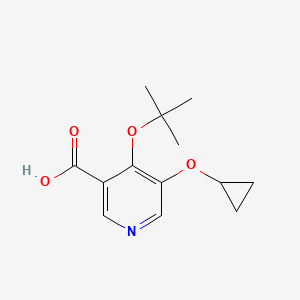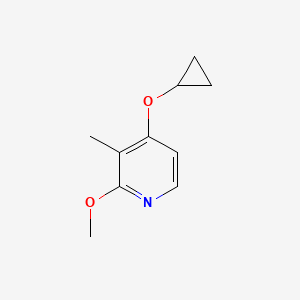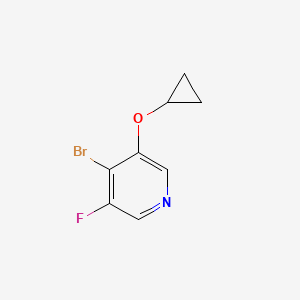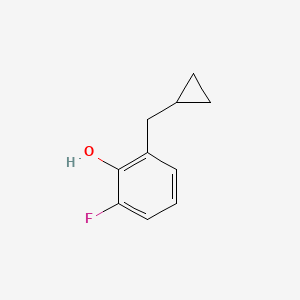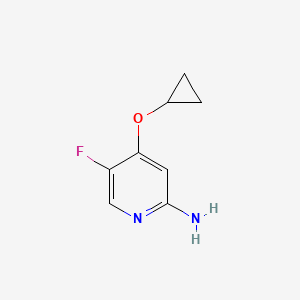
4-Cyclopropoxy-5-fluoropyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyclopropoxy-5-fluoropyridin-2-amine is a chemical compound with the molecular formula C8H9FN2O and a molecular weight of 168.17 g/mol . This compound is part of the fluoropyridine family, which is known for its interesting and unusual physical, chemical, and biological properties due to the presence of a strong electron-withdrawing fluorine substituent in the aromatic ring .
Vorbereitungsmethoden
The synthesis of 4-Cyclopropoxy-5-fluoropyridin-2-amine involves several steps. One common method includes the reaction of 2-pyridine carboxylic acid with a fluoride and an oxidant to obtain 4-fluoropyridine-2-formic acid. This intermediate is then reacted with chloroformate, an organic base, and an ammonia source to generate 4-fluoropyridine-2-formamide. Finally, a Hofmann amide degradation reaction is carried out on the 4-fluoropyridine-2-formamide to obtain this compound . The reagents used in this process are relatively inexpensive and the reaction conditions are suitable for industrial production.
Analyse Chemischer Reaktionen
4-Cyclopropoxy-5-fluoropyridin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom in the pyridine ring can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions:
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include fluoride sources, oxidants, chloroformate, and organic bases . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-Cyclopropoxy-5-fluoropyridin-2-amine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-Cyclopropoxy-5-fluoropyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the compound enhances its binding affinity to these targets by increasing the electron density in the aromatic ring, which can lead to stronger interactions with the active sites of enzymes or receptors . The exact pathways involved depend on the specific biological system being studied.
Vergleich Mit ähnlichen Verbindungen
4-Cyclopropoxy-5-fluoropyridin-2-amine can be compared with other fluoropyridine derivatives, such as:
2-Amino-5-fluoropyridine: This compound has similar properties but lacks the cyclopropoxy group, which can affect its reactivity and biological activity.
4-Fluoropyridinone: This compound is used in the synthesis of other fluorinated heterocycles and has different reactivity due to the presence of a carbonyl group.
The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct chemical and biological properties compared to other fluoropyridine derivatives.
Eigenschaften
Molekularformel |
C8H9FN2O |
|---|---|
Molekulargewicht |
168.17 g/mol |
IUPAC-Name |
4-cyclopropyloxy-5-fluoropyridin-2-amine |
InChI |
InChI=1S/C8H9FN2O/c9-6-4-11-8(10)3-7(6)12-5-1-2-5/h3-5H,1-2H2,(H2,10,11) |
InChI-Schlüssel |
MBZGNEIGNYYDQL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1OC2=CC(=NC=C2F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


